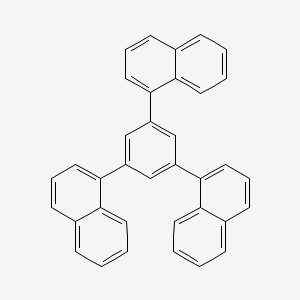

1,3,5-Tri(1-naphthyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3,5-Tri(1-naphthyl)benzene is a useful research compound. Its molecular formula is C36H24 and its molecular weight is 456.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Photonic Applications

Fluorescent Properties

1,3,5-Tri(1-naphthyl)benzene exhibits notable photophysical properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies have shown that the compound possesses high quantum yields and chemical stability, which are critical for efficient light emission and energy conversion . The fluorescence decay characteristics indicate that the electronic levels are influenced by the structure of the compound, which can be optimized for specific photonic applications .

Case Study: OLEDs

Research has demonstrated that incorporating this compound into OLED structures improves device performance due to its efficient energy transfer capabilities. Devices utilizing this compound have reported enhanced brightness and efficiency compared to traditional materials .

Material Science

Glass Formation and Stability

The compound is known for forming stable glassy states under specific conditions. Recent studies on pressure-densified this compound reveal that it can achieve higher density than conventional glass while exhibiting unique thermal properties . This characteristic makes it suitable for applications in high-performance optics and coatings where thermal stability is paramount.

Thermodynamic Properties

Research into the phase transition thermodynamics of this compound indicates its potential as a model compound for studying glassy states and supercooled liquids. Its ability to maintain stability in amorphous phases under varying temperature conditions highlights its utility in developing new materials with tailored thermal properties .

Chemical Research

Role in Organic Synthesis

In organic synthesis, this compound serves as a valuable intermediate for creating complex organic molecules. Its structure allows for various functionalizations that can lead to the development of new compounds with desirable properties for pharmaceuticals and agrochemicals.

Case Study: Persistent Triplet Carbenes

Research has explored the use of this compound in generating persistent triplet carbenes. These carbenes have implications in synthetic chemistry due to their unique reactivity profiles and stability under ambient conditions .

化学反応の分析

Self-Condensation of Ketones

An alternative route involves CuCl₂-catalyzed trimerization of 2-acetonaphthone:

This method produces 1,3,5-tris(2-naphthyl)benzene isomers, with product distribution influenced by steric and electronic factors.

Table 1: Comparison of Synthesis Methods

| Method | Catalyst | Yield (%) | Isomeric Purity |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 72–78 | >99% |

| Self-Condensation | CuCl₂ | 68 | 85–90% |

Fusion and Vaporization Enthalpies

TNB exhibits exceptional glass-forming ability due to its high fusion enthalpy (ΔfusH = 134.1 ± 3.2 kJ·mol⁻¹) and low crystallization tendency. Key thermodynamic parameters:

-

Heat Capacity (Cₚ,m) :

Atropisomer Interconversion

Steric hindrance from naphthyl groups creates energy barriers (~15 kcal/mol) for rotation about aryl-aryl bonds. This results in:

-

Slow crystallization kinetics

-

Predominant formation of supercooled liquids

Halogenation Reactions

Electrophilic substitution at the central benzene ring is sterically inhibited. Halogenation occurs preferentially at the β-position of naphthyl groups under Friedel-Crafts conditions.

Oxidative Stability

TNB resists thermal decomposition below 723 K, making it suitable for high-temperature applications. Degradation pathways above 750 K involve:

Glassy State Engineering

Vapor-deposited TNB glasses exhibit:

Diffusion Studies

Deuterated analogs enable precise measurement of molecular diffusion coefficients (D ≈ 10⁻¹⁷ m²·s⁻¹) in supercooled liquids using quasi-elastic neutron scattering .

特性

IUPAC Name |

1-(3,5-dinaphthalen-1-ylphenyl)naphthalene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H24/c1-4-16-31-25(10-1)13-7-19-34(31)28-22-29(35-20-8-14-26-11-2-5-17-32(26)35)24-30(23-28)36-21-9-15-27-12-3-6-18-33(27)36/h1-24H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUZLHDATWCFQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H24 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。